molecular formula C22H24N2O2 B11525180 2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide

2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide

Cat. No.: B11525180
M. Wt: 348.4 g/mol
InChI Key: JEARHIQPHGUINN-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide is a complex organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and agrochemicals. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide typically involves multi-step organic reactions. One possible route could involve the reaction of 5-isopropyl-4-methoxy-2-methyl-benzaldehyde with malononitrile to form an intermediate, which is then reacted with N-m-tolylamine under specific conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as piperidine, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of polymers, coatings, or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Acrylamide: A simpler compound with widespread industrial use.

    N-methylacrylamide: Another derivative with different substituents.

    Methacrylamide: Similar structure but with a methyl group on the acrylamide moiety.

Uniqueness

2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other acrylamides. These unique features could make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-2-cyano-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-N-(3-methylphenyl)prop-2-enamide

InChI

InChI=1S/C22H24N2O2/c1-14(2)20-12-17(16(4)10-21(20)26-5)11-18(13-23)22(25)24-19-8-6-7-15(3)9-19/h6-12,14H,1-5H3,(H,24,25)/b18-11+

InChI Key

JEARHIQPHGUINN-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2C)OC)C(C)C)/C#N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2C)OC)C(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.